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Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine native to

China, Japan, and Korea. For centuries, it has been a staple in traditional Chinese medicine for

treating a variety of ailments, including rheumatoid arthritis, psoriasis, and other inflammatory

and autoimmune diseases.[1][2] Modern scientific investigation has identified a plethora of

bioactive compounds within this plant, with diterpenoids and triterpenoids being the most

pharmacologically significant. This technical guide provides an in-depth overview of the core

bioactive compounds from Thunder God Vine, their mechanisms of action, quantitative data on

their biological activities, and detailed experimental protocols for their study. This document is

intended for researchers, scientists, and drug development professionals.

Over 400 natural products have been isolated and characterized from Tripterygium wilfordii,

including diterpenoids, triterpenoids, alkaloids, and glycosides.[3] Among these, triptolide and

celastrol have emerged as the most extensively studied and promising therapeutic candidates.

[3][4][5] Triptolide, a diterpene triepoxide, exhibits potent anti-inflammatory,

immunosuppressive, and anti-cancer properties.[6] Celastrol, a pentacyclic triterpenoid, also

demonstrates significant anti-inflammatory, anti-cancer, and has shown potential in treating

obesity and neurodegenerative diseases.[7][8]

This guide will focus primarily on triptolide and celastrol, summarizing their biological activities

and the signaling pathways they modulate.
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Core Bioactive Compounds and Their Activities
The primary bioactive constituents of Thunder God Vine are triptolide and celastrol, both of

which have demonstrated a wide range of pharmacological effects.

Triptolide
Triptolide is a potent anti-inflammatory and immunosuppressive agent.[6] It also exhibits broad-

spectrum anti-cancer activity against numerous cancer cell lines. Its therapeutic potential is,

however, limited by its narrow therapeutic window and significant toxicity.[9]

Celastrol
Celastrol is another major bioactive compound with potent anti-inflammatory and anti-cancer

activities.[10] It has also been shown to have anti-obesity effects by enhancing leptin sensitivity.

[11] Like triptolide, celastrol's clinical application is hampered by its poor water solubility and

potential for toxicity.[12]

Quantitative Data on Biological Activities
The following tables summarize the in vitro efficacy of triptolide and celastrol against various

cancer cell lines and in inflammatory models, as indicated by their half-maximal inhibitory

concentration (IC50) values.

Table 1: IC50 Values of Triptolide in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM)
Exposure Time
(h)

Reference

MV-4-11
Acute Myeloid

Leukemia
< 30 24 [13]

KG-1
Acute Myeloid

Leukemia
< 30 24 [13]

THP-1
Acute Myeloid

Leukemia
< 30 24 [13]

HL-60
Acute Myeloid

Leukemia
< 30 24 [13]

Capan-1
Pancreatic

Cancer
10 48 [14]

Capan-2
Pancreatic

Cancer
20 48 [14]

SNU-213
Pancreatic

Cancer
9.6 48 [14]

MCF-7 Breast Cancer 11.2 72 [15]

MDA-MB-231 Breast Cancer 25.1 72 [15]

HuCCT1
Cholangiocarcino

ma
12.6 ± 0.6 48 [16]

QBC939
Cholangiocarcino

ma
20.5 ± 4.2 48 [16]

FRH0201
Cholangiocarcino

ma
18.5 ± 0.7 48 [16]

HeLa Cervical Cancer 62 Not Specified

Average of 60

Cancer Cell

Lines

Various 12 Not Specified
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Table 2: IC50 Values of Celastrol in Cancer and Inflammatory Models

Cell Line/Model Condition IC50 (µM) Reference

H460
Non-Small Cell Lung

Cancer
1.288 [17]

PC-9
Non-Small Cell Lung

Cancer
2.486 [17]

H520
Non-Small Cell Lung

Cancer
1.225 [17]

NOX1 Inhibition
Inflammation (NADPH

Oxidase)
0.41 [18]

NOX2 Inhibition
Inflammation (NADPH

Oxidase)
0.59 [18]

NOX4 Inhibition
Inflammation (NADPH

Oxidase)
2.7 [18]

NOX5 Inhibition
Inflammation (NADPH

Oxidase)
3.13 [18]

Signaling Pathways and Mechanisms of Action
Triptolide and celastrol exert their biological effects by modulating several key signaling

pathways.

Triptolide: Inhibition of NF-κB and RNA Polymerase II
A primary mechanism of triptolide's anti-inflammatory and anti-cancer activity is the inhibition of

the NF-κB signaling pathway.[19] Triptolide has been shown to inhibit the phosphorylation and

subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of

NF-κB.[19] This leads to the downregulation of NF-κB target genes involved in inflammation

and cell survival.
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NF-κB signaling inhibition by Triptolide.

Triptolide also directly inhibits RNA polymerase II (RNAPII), leading to a global shutdown of

transcription.[20] This is achieved by triptolide binding to the XPB subunit of the transcription

factor TFIIH, which is a component of the RNAPII complex.[21] This inhibition of transcription

contributes significantly to its pro-apoptotic effects.
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RNA Polymerase II inhibition by Triptolide.

Celastrol: Modulation of JAK/STAT and Hsp90 Signaling
Celastrol has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for

cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[8] By

inhibiting the phosphorylation of JAK and STAT proteins, celastrol can suppress the expression

of downstream target genes involved in inflammation and cell proliferation.
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JAK/STAT signaling inhibition by Celastrol.

Celastrol is also a known inhibitor of Hsp90, a molecular chaperone that is critical for the

stability and function of many oncogenic proteins.[14] Celastrol disrupts the interaction between

Hsp90 and its co-chaperone Cdc37, leading to the degradation of Hsp90 client proteins and

subsequent apoptosis in cancer cells.[14][22]

Hsp90

Hsp90-Cdc37
ComplexCdc37 Client Protein

(e.g., Kinase)
Binds to

Active Client
Protein

Matures

Protein
Degradation

Leads to

Celastrol

Disrupts
interaction

Click to download full resolution via product page

Hsp90-Cdc37 interaction disruption by Celastrol.

Experimental Protocols
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This section provides detailed methodologies for the extraction and isolation of bioactive

compounds from Thunder God Vine, as well as for key in vitro assays to evaluate their

biological activity.

Extraction and Isolation of Triptolide and Celastrol
The following protocol describes a general method for the extraction and separation of triptolide

and celastrol from the root of Tripterygium wilfordii.

Workflow Diagram
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General workflow for extraction and isolation.

Detailed Protocol:
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Plant Material Preparation: The dried roots of Tripterygium wilfordii are ground into a fine

powder.[23]

Extraction:

Method A (Ethanol Extraction): The powdered root material is refluxed with 95% ethanol.

The extraction is typically repeated multiple times to ensure maximum yield. The ethanol

extracts are then combined.[24]

Method B (Ethyl Acetate Extraction): The powdered root material is soaked in ethyl acetate

for an extended period, followed by filtration. Ethyl acetate is reported to have a higher

selectivity for triptolide.[24]

Concentration: The solvent from the combined extracts is removed under reduced pressure

using a rotary evaporator to obtain a crude extract.[23]

Column Chromatography:

The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed

onto silica gel.

The silica gel with the adsorbed extract is loaded onto a silica gel column.

The column is eluted with a gradient of a non-polar to a polar solvent system (e.g.,

hexane-ethyl acetate) to separate the different compounds.[24]

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the

fractions containing triptolide and celastrol.

Purification: Fractions containing the desired compounds are combined and subjected to

further purification steps, such as preparative HPLC or recrystallization, to obtain pure

triptolide and celastrol.[25]

Structure Elucidation: The identity and purity of the isolated compounds are confirmed using

spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).[24]
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In Vitro Biological Assays
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to measure cytotoxicity.[26][27]

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.[13]

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

triptolide or celastrol) and a vehicle control (e.g., DMSO). Incubate for the desired time

period (e.g., 24, 48, or 72 hours).[13]

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate

for 4 hours at 37°C.[27]

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[26]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The absorbance is proportional to the number of viable cells.

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability

against the compound concentration and fitting the data to a dose-response curve.

Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the

activation state of the NF-κB pathway.

Cell Lysis: After treatment with the compound and/or a stimulant (e.g., LPS or TNF-α), wash

the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.
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SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total

and phosphorylated forms of IκBα and p65 overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Immunofluorescence for JAK/STAT Pathway Analysis

Immunofluorescence allows for the visualization of the subcellular localization of proteins, such

as the nuclear translocation of STAT proteins.[28][29]

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound

and/or a cytokine stimulant.

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by

permeabilization with 0.1% Triton X-100 in PBS.

Blocking: Block with a solution containing BSA and normal goat serum to prevent non-

specific antibody binding.

Primary Antibody Incubation: Incubate with a primary antibody against the phosphorylated

form of a STAT protein (e.g., p-STAT3).

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
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Nuclear Staining: Stain the nuclei with DAPI.

Imaging: Mount the coverslips on microscope slides and visualize the cells using a

fluorescence microscope.

RNA Polymerase II Inhibition Assay

The effect of triptolide on RNA polymerase II activity can be assessed by measuring the

incorporation of radiolabeled uridine into newly synthesized RNA.[30][31]

Cell Treatment: Treat cells with varying concentrations of triptolide for a specified time.

Radiolabeling: Add [3H]-uridine to the cell culture medium and incubate to allow for its

incorporation into newly synthesized RNA.

RNA Extraction: Lyse the cells and extract the total RNA.

Scintillation Counting: Measure the amount of incorporated [3H]-uridine in the RNA fraction

using a scintillation counter. A decrease in radioactivity indicates inhibition of RNA synthesis.

Hsp90-Cdc37 Interaction Assay

The disruption of the Hsp90-Cdc37 interaction by celastrol can be evaluated using a co-

immunoprecipitation assay.[14][22]

Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.

Immunoprecipitation: Incubate the cell lysates with an antibody against Hsp90 or Cdc37,

followed by the addition of protein A/G-agarose beads to pull down the antibody-protein

complexes.

Washing: Wash the beads several times to remove non-specifically bound proteins.

Elution and Western Blotting: Elute the bound proteins and analyze the presence of the co-

immunoprecipitated protein (Cdc37 or Hsp90, respectively) by Western blotting. A decrease

in the co-precipitated protein in celastrol-treated samples indicates disruption of the

interaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2587069/
https://aacrjournals.org/mct/article/8/10/2780/93316/Triptolide-is-an-inhibitor-of-RNA-polymerase-I-and
https://pmc.ncbi.nlm.nih.gov/articles/PMC2790967/
https://pubmed.ncbi.nlm.nih.gov/19858214/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The bioactive compounds from Thunder God Vine, particularly triptolide and celastrol, hold

immense therapeutic potential. Their potent anti-inflammatory, immunosuppressive, and anti-

cancer activities are attributed to their ability to modulate critical cellular signaling pathways.

This technical guide provides a comprehensive resource for researchers, offering quantitative

data on their efficacy and detailed experimental protocols to facilitate further investigation into

these promising natural products. However, the significant toxicity associated with these

compounds necessitates further research into the development of safer derivatives and

targeted drug delivery systems to fully realize their clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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